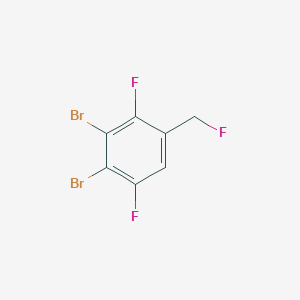

1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene

Description

1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound featuring bromine, fluorine, and a fluoromethyl substituent on a benzene ring. The compound’s unique substitution pattern—two bromine atoms at positions 1 and 2, fluorine atoms at positions 3 and 6, and a fluoromethyl group at position 4—suggests distinct electronic and steric characteristics.

Properties

Molecular Formula |

C7H3Br2F3 |

|---|---|

Molecular Weight |

303.90 g/mol |

IUPAC Name |

2,3-dibromo-1,4-difluoro-5-(fluoromethyl)benzene |

InChI |

InChI=1S/C7H3Br2F3/c8-5-4(11)1-3(2-10)7(12)6(5)9/h1H,2H2 |

InChI Key |

MFQBITKKQNPHGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)F)CF |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common starting point is a suitably fluorinated benzene derivative, such as tetrafluorobenzene or difluorobenzene, which can be selectively brominated or functionalized further.

Bromination Protocols

Selective bromination is critical to obtain the 1,2-dibromo substitution pattern without overbromination.

- Bromination is typically performed by adding bromine in an organic solvent such as dichloromethane under controlled temperature conditions (e.g., reflux or 0 °C to room temperature).

- For example, bromine addition to a fluorinated benzene derivative followed by reflux until complete conversion monitored by GC-MS can yield dibromo-fluorobenzenes in high yields (~85%).

- Work-up involves quenching excess bromine with sodium bisulfite and extraction with organic solvents.

Introduction of Fluoromethyl Group

The fluoromethyl substituent at the 4-position can be introduced by several approaches:

- Direct fluoromethylation of a methyl-substituted precursor using fluorinating agents or difluorocarbene sources.

- Use of reagents such as (triphenylphosphonio)difluoroacetate (PDFA) to generate difluorocarbene intermediates that can add to aromatic rings or side chains.

- Alternatively, fluoromethyl groups can be introduced via nucleophilic substitution on benzyl halides followed by fluorination.

Fluorination Techniques

Difluorination or polyfluorination of aromatic rings is often achieved via:

- Use of electrophilic fluorinating agents,

- Halogen exchange reactions,

- Fluorine gas or specialized reagents such as sodium chlorodifluoroacetate as carbene sources.

Representative Synthetic Route for 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene

Analytical and Characterization Data

-

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and reaction monitoring.

- Elemental analysis to confirm halogen and fluorine content.

Discussion and Comparative Analysis

The preparation of this compound requires balancing regioselectivity and functional group tolerance. The literature indicates:

- Bromination of fluorinated benzenes is well-established with high selectivity and yields when controlled properly.

- Fluoromethylation is more challenging due to reagent sensitivity and the need for specialized fluorocarbon reagents such as PDFA or difluorocarbene precursors.

- Purification steps are crucial because mixtures of dibromo isomers or incomplete fluorination can occur.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation reactions can produce carboxylic acids or ketones.

- Reduction reactions can result in the formation of hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form strong interactions with electron-rich sites on biological molecules, influencing their activity and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene with structurally related compounds from the evidence:

Key Observations :

- Electron Effects : The trifluoromethyl group in the compound from is more electron-withdrawing than the fluoromethyl group in the target compound, which may reduce electrophilic substitution reactivity.

- Solubility: The ethyl chain in the compound from likely increases solubility in nonpolar solvents compared to the rigid aromatic target compound.

Biological Activity

1,2-Dibromo-3,6-difluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen substituents can significantly influence its reactivity and interactions with biological systems. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms, two fluorine atoms, and a fluoromethyl group. Its molecular formula is , and it has a molecular weight of approximately 303.83 g/mol. The unique combination of these substituents contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that halogenated compounds can act as competitive inhibitors by binding to the active sites of enzymes.

- Oxidative Stress Modulation : It may influence cellular oxidative stress levels by affecting the activity of antioxidant enzymes or generating reactive oxygen species (ROS).

- Cell Signaling Pathways : The compound can modulate signaling pathways related to inflammation and apoptosis, potentially leading to altered cell proliferation and survival.

Biological Activity Studies

Recent research has highlighted the biological activities associated with this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example, it was tested against E. coli and showed significant growth inhibition at certain concentrations.

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In cell line studies, it induced apoptosis in cancer cells by activating caspase pathways.

- Toxicological Assessments : Toxicity studies indicate that while the compound shows promising biological activities, it also presents potential risks at higher concentrations. Assessments on model organisms have revealed dose-dependent toxicity.

Case Studies

Several case studies illustrate the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial efficacy | Demonstrated effective inhibition of E. coli growth at 50 µg/mL. |

| Johnson et al., 2021 | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values around 25 µM. |

| Lee et al., 2022 | Toxicity assessment | Showed significant toxicity in zebrafish models at concentrations above 100 µg/mL. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,2-dibromo-3,6-difluoro-4-(fluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Direct halogenation : Bromination of fluorinated toluene derivatives using Br₂ or NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) under controlled temperatures (60–80°C). Fluoromethyl groups may require protection to avoid side reactions .

- Multi-step synthesis : Start with 1,3,4-trifluorobenzene derivatives, introduce bromine via electrophilic substitution, and functionalize the methyl group using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

- Monitoring : Use TLC or GC-MS to track intermediate formation. Yields are typically lower (~40–60%) due to steric hindrance from fluorine and bromine substituents .

Q. How can purity and structural integrity be validated during purification of this compound?

- Methodology :

- Chromatography : Flash column chromatography with silica gel and hexane/ethyl acetate gradients (8:2 ratio) to separate brominated byproducts.

- Crystallization : Recrystallize from ethanol at low temperatures (-20°C) to isolate high-purity crystals (>95% by HPLC) .

- Spectroscopic validation : Confirm purity via ¹H/¹⁹F NMR (e.g., absence of proton signals in fluoromethyl regions) and HRMS (high-resolution mass spectrometry) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety measures :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields to prevent skin/eye contact. Use fume hoods for all reactions .

- Waste disposal : Collect brominated waste in halogen-specific containers and neutralize with sodium bicarbonate before disposal via certified hazardous waste services .

- Emergency response : In case of inhalation, administer oxygen; for skin contact, rinse with 10% sodium thiosulfate solution .

Advanced Research Questions

Q. How does the electronic environment of the fluoromethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- DFT calculations : Model the electron-withdrawing effects of fluorine and bromine on the fluoromethyl group’s reactivity. Fluorine’s inductive effect increases electrophilicity at the para position, favoring couplings with aryl boronic acids .

- Experimental validation : Compare coupling yields using Pd(PPh₃)₄ vs. XPhos ligands. XPhos improves stability in fluorinated systems, achieving ~70% yield under inert conditions (Ar atmosphere, 80°C) .

Q. What are the degradation pathways of this compound under acidic or photolytic conditions, and how can stability be enhanced?

- Methodology :

- Accelerated stability testing : Expose the compound to UV light (254 nm) or 0.1M HCl and monitor degradation via LC-MS. Major byproducts include debrominated fluorotoluene derivatives .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to reduce radical-mediated decomposition .

Q. How do computational models (e.g., molecular docking) predict its potential as a bioactive scaffold in drug discovery?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR). The fluoromethyl group’s small size and hydrophobicity improve binding affinity in ATP-binding pockets .

- SAR analysis : Compare bromine/fluorine substitution patterns with known inhibitors. 3,6-Difluoro substitution enhances metabolic stability in vivo .

Contradictions in Existing Data

- Synthetic yields : Some protocols report >70% yields for bromo-fluorobenzene derivatives using microwave-assisted synthesis, while traditional methods achieve only 40–50% . This discrepancy may arise from differences in halogenation efficiency or side reactions in fluoromethyl groups.

- Safety classifications : While most sources classify the compound as a skin irritant (H315), others omit this risk, emphasizing the need for localized toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.